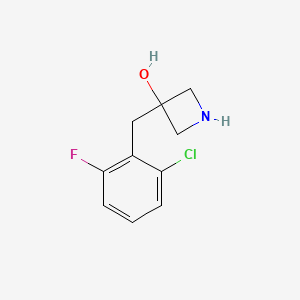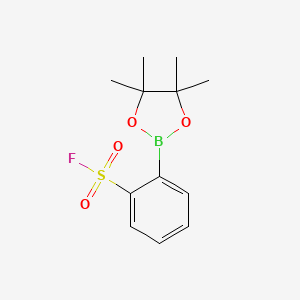
(2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester is a boronic ester compound that has gained attention in various fields of research and industry. This compound is characterized by the presence of a fluorosulfonyl group attached to a phenyl ring, which is further bonded to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester typically involves the reaction of 2-bromo-1-fluorosulfonylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or other reduced forms.
Substitution: The fluorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronic esters or alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its boronic ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound is explored for its potential as a boron carrier in neutron capture therapy, a type of cancer treatment. The fluorosulfonyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug delivery systems.
Medicine
In medicine, this compound is investigated for its potential use in the development of new pharmaceuticals. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of (2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorosulfonyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Lacks the fluorosulfonyl group, making it less reactive and stable compared to (2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester.
(2-Bromophenyl)boronic acid pinacol ester: Contains a bromine atom instead of a fluorosulfonyl group, resulting in different reactivity and applications.
(2-(Trifluoromethyl)phenyl)boronic acid pinacol ester: The trifluoromethyl group imparts different electronic properties compared to the fluorosulfonyl group.
Uniqueness
The presence of the fluorosulfonyl group in this compound makes it unique among boronic esters. This functional group enhances the compound’s stability, reactivity, and bioavailability, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16BFO4S |
|---|---|
Peso molecular |
286.13 g/mol |
Nombre IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)19(14,15)16/h5-8H,1-4H3 |
Clave InChI |
LFEWQOSAFIQOJX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



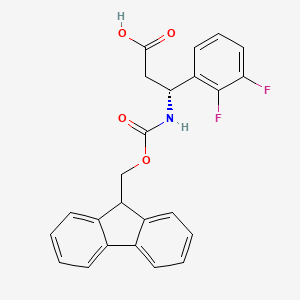
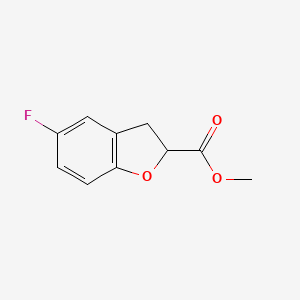
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
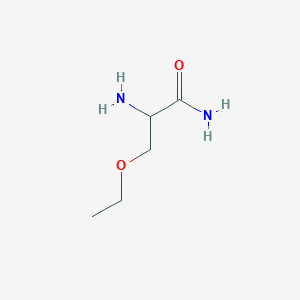
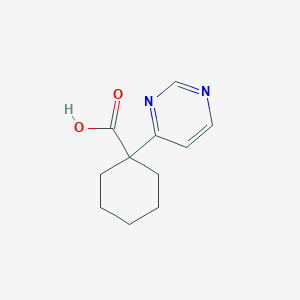

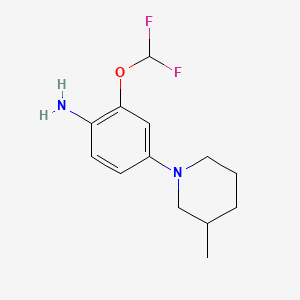
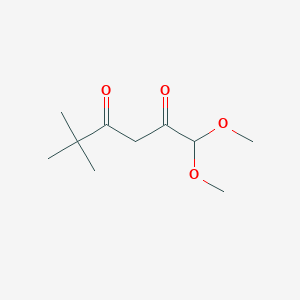
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)

